molecular formula C14H14F3N3O3S2 B6905553 N-[1-(trifluoromethylsulfonyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide

N-[1-(trifluoromethylsulfonyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B6905553
M. Wt: 393.4 g/mol
InChI Key: LJLTXYRUXBWFOT-UHFFFAOYSA-N
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Description

N-[1-(trifluoromethylsulfonyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a piperidine ring, a benzothiazole moiety, and a trifluoromethylsulfonyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Properties

IUPAC Name

N-[1-(trifluoromethylsulfonyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3S2/c15-14(16,17)25(22,23)20-5-3-10(4-6-20)19-13(21)9-1-2-11-12(7-9)24-8-18-11/h1-2,7-8,10H,3-6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLTXYRUXBWFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N=CS3)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(trifluoromethylsulfonyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Trifluoromethylsulfonyl Group: This step often involves the use of trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride under controlled conditions to introduce the trifluoromethylsulfonyl group.

    Coupling with Benzothiazole: The final step involves coupling the piperidine derivative with a benzothiazole carboxylic acid or its derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(trifluoromethylsulfonyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[1-(trifluoromethylsulfonyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(trifluoromethylsulfonyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group enhances the compound’s ability to form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)benzamide: Similar structure but lacks the trifluoromethylsulfonyl group.

    1,3-benzothiazole-6-carboxamide: Similar structure but lacks the piperidine ring.

    Trifluoromethylsulfonyl piperidine derivatives: Similar structure but with different substituents on the piperidine ring.

Uniqueness

N-[1-(trifluoromethylsulfonyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide is unique due to the combination of the trifluoromethylsulfonyl group, piperidine ring, and benzothiazole moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound in various research and industrial applications.

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